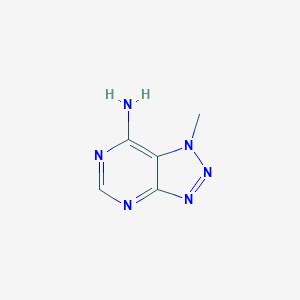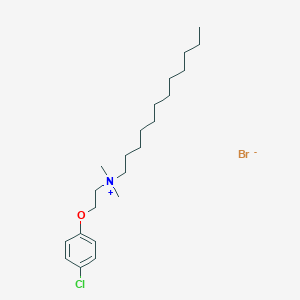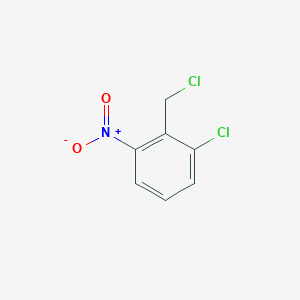![molecular formula C8H14N2O2 B097718 3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide CAS No. 15846-26-1](/img/structure/B97718.png)
3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(2-methyl-1-oxopropyl)-3-butyn-2-amine or MOPB.
Mecanismo De Acción
The mechanism of action of MOPB is not fully understood, but it is believed to involve the inhibition of certain enzymes or transporters in the body. In particular, MOPB has been shown to inhibit dopamine transporters, leading to increased levels of dopamine in the brain. This effect could be responsible for the compound's potential therapeutic applications in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that MOPB has a range of biochemical and physiological effects. In vitro studies have demonstrated that MOPB has cytotoxic effects on cancer cells, inhibits dopamine transporters, and can act as a building block for the synthesis of new materials. In vivo studies have shown that MOPB can cross the blood-brain barrier and accumulate in the brain, suggesting that it could have potential therapeutic applications in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MOPB in lab experiments is its unique structure, which could make it a valuable building block for the synthesis of new materials. Another advantage is its potential therapeutic applications in the treatment of neurological disorders. However, one limitation of using MOPB in lab experiments is its cytotoxic effects on cancer cells, which could make it difficult to work with in certain contexts.
Direcciones Futuras
There are several future directions for research on MOPB. One area of interest is the development of MOPB as an anti-cancer drug. Further studies are needed to determine the optimal dosage and delivery methods for MOPB in cancer treatment. Another area of interest is the potential therapeutic applications of MOPB in neurological disorders. Additional research is needed to fully understand the mechanism of action of MOPB in the brain and to develop effective treatment strategies. Finally, there is potential for the development of new materials using MOPB as a building block. Further research is needed to explore the properties of these materials and their potential applications.
Métodos De Síntesis
The synthesis of 3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide involves the reaction of 2-methylacetoacetate with propargylamine. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to have a yield of around 50%, making it an efficient approach for the synthesis of MOPB.
Aplicaciones Científicas De Investigación
MOPB has been studied for its potential applications in various fields, including medicinal chemistry, neurochemistry, and materials science. In medicinal chemistry, MOPB has been investigated for its potential as an anti-cancer agent. Studies have shown that MOPB has cytotoxic effects on cancer cells, making it a promising candidate for further development as an anti-cancer drug.
In neurochemistry, MOPB has been studied for its effects on dopamine transporters. Research has shown that MOPB can inhibit dopamine transporters, leading to increased levels of dopamine in the brain. This effect could have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease.
In materials science, MOPB has been investigated for its potential as a building block for the synthesis of new materials. The unique structure of MOPB makes it a promising candidate for the development of new materials with specific properties.
Propiedades
Número CAS |
15846-26-1 |
|---|---|
Nombre del producto |
3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide |
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-(2-methylpropanoylamino)but-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)8(12)10-6(3)4-7(9)11/h4-5H,1-3H3,(H2,9,11)(H,10,12) |
Clave InChI |
JBKZUDJFOSCJDL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=CC(=O)N)C |
SMILES canónico |
CC(C)C(=O)NC(=CC(=O)N)C |
Otros números CAS |
15846-26-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



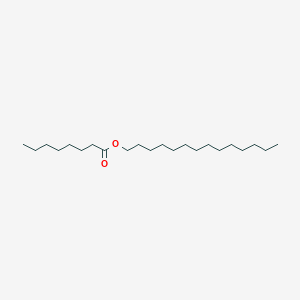
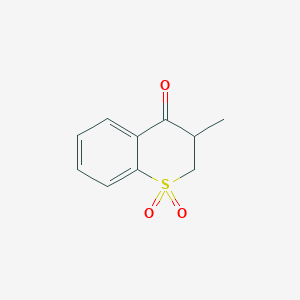
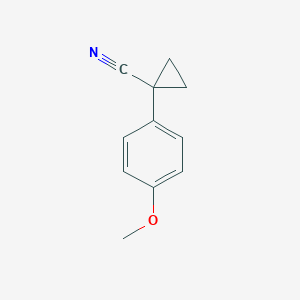
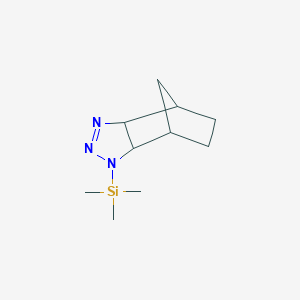
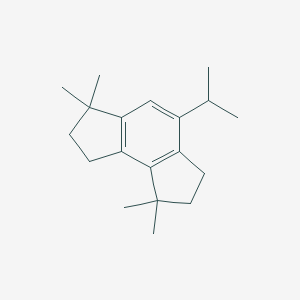

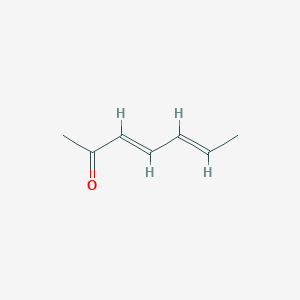
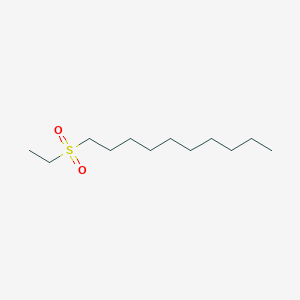

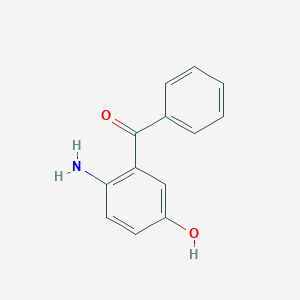
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)
